Z-Phe-ome
Overview
Description
Z-Phe-ome, also known as N-carbobenzoxy-L-phenylalanine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. The compound is characterized by its ability to form stable peptide bonds, making it a valuable tool in the field of biochemistry and molecular biology.
Mechanism of Action
Target of Action
The primary target of Z-Phe-ome is the enzyme pepsin . Pepsin is a protease that plays a crucial role in the digestion of proteins in the stomach. The enzyme prefers hydrophobic L-amino acid residues in both the X- and Y- positions .
Mode of Action
This compound interacts with pepsin in a specific manner. The compound’s structure, particularly the presence of aromatic L-amino acid residues, allows it to form a sensitive peptide bond with pepsin . This interaction is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The presence of an aromatic and planar substituent at the β-carbon of the X and Y residues of this compound enhances its interaction with pepsin .
Biochemical Pathways
This compound affects the enzymatic action of pepsin, influencing the digestion of proteins. The compound’s interaction with pepsin alters the enzyme’s specificity, leading to changes in the hydrolysis of peptide bonds . This can impact various biochemical pathways related to protein digestion and absorption.
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effect of the compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in protein digestion due to its interaction with pepsin . Additionally, this compound has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels, which has implications in nanomedicine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH dependence of the kinetic parameters of its interaction with pepsin is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Moreover, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .
Biochemical Analysis
Biochemical Properties
Z-Phe-ome plays a role in biochemical reactions, particularly in the enzymatic synthesis of aminomalonic acid (Ama)-containing peptides . It interacts with enzymes such as thermolysin, which catalyzes the synthesis of Z-®-Ama(OBzl)-(S)-Phe-OR, a precursor of sweet ®-Ama-(S)-Phe-OR .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. For instance, thermolysin catalyzes the synthesis of Z-®-Ama(OBzl)-(S)-Phe-OR, which is the precursor of sweet ®-Ama-(S)-Phe-OR . This suggests that this compound may influence enzyme activity and subsequently affect gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the Ama residues of Z-(R or S)-Ama(OBzl)-(S)-Phe-OR and (R or S)-Ama-(S)-Phe-OR are susceptible to facile racemization . This indicates that the compound’s stability and long-term effects on cellular function may vary.
Metabolic Pathways
This compound is involved in the enzymatic synthesis of Ama-containing peptides, suggesting that it may interact with metabolic pathways related to peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Phe-ome is typically synthesized through the esterification of N-carbobenzoxy-L-phenylalanine with methanol in the presence of a catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process involves the following steps:
- Dissolution of N-carbobenzoxy-L-phenylalanine in methanol.
- Addition of a catalytic amount of sulfuric acid or hydrochloric acid.
- Heating the reaction mixture to reflux for several hours.
- Cooling the mixture and neutralizing the acid with a base such as sodium bicarbonate.
- Extraction of the product with an organic solvent like ethyl acetate.
- Purification of the product by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes or catalysts on solid supports can also be employed to facilitate the reaction and simplify the purification process.
Chemical Reactions Analysis
Types of Reactions: Z-Phe-ome undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce N-carbobenzoxy-L-phenylalanine and methanol. This reaction is typically carried out under acidic or basic conditions.
Aminolysis: this compound can react with amines to form amide bonds, which is a key step in peptide synthesis.
Reduction: The carbobenzoxy group can be selectively reduced to yield L-phenylalanine methyl ester.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Aminolysis: Amines such as ammonia or primary amines in the presence of a coupling agent like dicyclohexylcarbodiimide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Major Products:
- Hydrolysis: N-carbobenzoxy-L-phenylalanine and methanol.
- Aminolysis: Peptide derivatives with amide bonds.
- Reduction: L-phenylalanine methyl ester.
Scientific Research Applications
Z-Phe-ome has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The compound’s stability and reactivity make it ideal for creating complex peptide structures.
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor agonists.
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and molecular recognition.
Nanotechnology: this compound-based peptides are investigated for their self-assembly properties, which can be utilized in the development of nanomaterials and drug delivery systems.
Comparison with Similar Compounds
N-carbobenzoxy-L-phenylalanine (Z-Phe): Similar to Z-Phe-ome but lacks the ester group. It is used in peptide synthesis and as a precursor for this compound.
L-phenylalanine methyl ester: Lacks the carbobenzoxy protective group and is used in different synthetic applications.
N-carbobenzoxy-L-phenylalanine ethyl ester: Similar to this compound but with an ethyl ester group instead of a methyl ester.
Uniqueness: this compound’s unique combination of the carbobenzoxy protective group and the methyl ester makes it particularly useful in peptide synthesis. The protective group ensures selective reactions, while the ester group provides a reactive site for further modifications. This combination allows for precise control over the synthesis of complex peptide structures.
Properties
IUPAC Name |
methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBACSHIJBOGXKL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189481 | |
Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35909-92-3 | |
Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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